Actinoquinol

概要

説明

(E)-2-メチル-2-ペンテン酸は、分子式がC6H10O2である有機化合物です。この化合物は、第2炭素原子と第3炭素原子の間に二重結合が存在し、炭素鎖の末端にカルボン酸基が結合していることを特徴としています。これは、刺激臭のある無色の液体であり、さまざまな化学反応や工業用途に使用されています。

準備方法

合成経路と反応条件

(E)-2-メチル-2-ペンテン酸は、いくつかの方法によって合成することができます。 一般的な合成経路の1つは、アセトアルデヒドとイソブチルアルデヒドのアルドール縮合、続いて得られた生成物の酸化による方法です 。反応条件は通常、水酸化ナトリウムなどの塩基と過マンガン酸カリウムなどの酸化剤の使用を伴います。

工業生産方法

工業的な環境では、(E)-2-メチル-2-ペンテン酸は、高収率と高純度を保証する大規模化学プロセスによって生産されています。 工業生産方法では、通常、触媒と最適化された反応条件を使用して、効率的な合成を実現しています .

化学反応の分析

反応の種類

(E)-2-メチル-2-ペンテン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸またはケトンを生成するために酸化することができます。

還元: 還元反応は、二重結合を単結合に変換し、飽和化合物の形成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや触媒の存在下での水素ガスなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物には、カルボン酸、ケトン、アルコール、および(E)-2-メチル-2-ペンテン酸の置換誘導体が含まれます .

科学研究への応用

(E)-2-メチル-2-ペンテン酸は、以下を含むいくつかの科学研究への応用があります。

化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。

生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: その潜在的な治療的応用とその薬物開発における役割を探求するために、研究が進められています。

科学的研究の応用

Photoprotection in Ophthalmology

Actinoquinol is primarily recognized for its role as a sunscreen agent , specifically absorbing Ultraviolet B (UVB) light. Its effectiveness in protecting ocular tissues from UV-induced damage has been demonstrated through various studies.

Case Study: this compound-Hyaluronic Acid Eye Drops

A significant study investigated the effects of this compound combined with hyaluronic acid in eye drops on rabbit corneas exposed to UVB rays. The study aimed to evaluate changes in corneal optics and oxidative damage due to UV exposure:

- Methodology : Rabbits were irradiated with UVB rays, and eye drops containing this compound with hyaluronic acid were applied to one eye, while the other received buffered saline as a control.

- Findings : The application of this compound-hyaluronic acid significantly decreased corneal swelling and oxidative damage compared to the control group. The protective effect was noted to be more pronounced at lower doses of UVB exposure .

| Parameter | Control (Saline) | This compound-Hyaluronic Acid |

|---|---|---|

| Corneal Thickness (µm) | Increased | Decreased |

| Light Absorption (Optical Density) | Increased | Decreased |

| Oxidative Damage (Histological Findings) | Present | Reduced |

This study illustrates the potential of this compound as an effective agent in preventing UV-induced corneal damage, making it a candidate for therapeutic formulations aimed at treating conditions like dry eye syndrome and other UV-related ocular disorders.

Photobase Properties and Reaction Mechanisms

This compound exhibits unique photobase characteristics, which have been explored in various chemical reaction studies. It acts as a reversible photobase, engaging in proton transfer reactions that are fundamental in both biological and chemical contexts.

Research Findings on Reaction Kinetics

A recent study focused on the temperature-dependent kinetics of this compound's reaction with water and succinimide. Key findings include:

- Mechanism : The reaction involves the formation of an intermediate complex that can either dissociate into products or revert back through reverse proton transfer.

- Temperature Influence : The rate of reaction is significantly affected by temperature, highlighting the compound's sensitivity to environmental conditions .

| Reaction Parameter | Observation |

|---|---|

| Formation of Intermediate Complex | Energetically Unfavorable |

| Reaction Rate Dependence | Strongly temperature-dependent |

These insights into this compound's photobase behavior contribute to a deeper understanding of its reactivity and potential applications in photochemistry and material science.

Future Directions and Potential Applications

Given its demonstrated efficacy in ocular protection and unique photochemical properties, this compound holds promise for several future applications:

- Therapeutic Formulations : Development of eye drops or topical formulations that leverage its protective properties against UV damage.

- Photochemical Research : Further studies into its reaction mechanisms could lead to innovations in materials science, particularly in designing light-responsive materials.

- Combination Therapies : Investigating combinations with other compounds (e.g., antioxidants) could enhance its effectiveness in clinical settings.

作用機序

(E)-2-メチル-2-ペンテン酸の作用機序は、生物系における分子標的と経路との相互作用を含みます。この化合物は、特定の酵素や受容体の阻害剤または活性化剤として作用し、さまざまな生化学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定の用途とその使用の文脈によって異なります .

類似化合物との比較

類似化合物

2-メチル-2-ブテン酸: 構造は似ていますが、炭素原子が1つ少ない。

2-メチル-3-ペンテン酸: 構造は似ていますが、二重結合の位置が異なる。

2-メチル-2-ヘキセン酸: 構造は似ていますが、炭素原子が1つ多い.

独自性

(E)-2-メチル-2-ペンテン酸は、その特定の二重結合の位置とメチル基の存在のために独特であり、その反応性と特性に影響を与えています。 この独自性により、他の類似化合物では効果が得られない特定の化学反応や工業用途において価値のあるものとなります .

生物活性

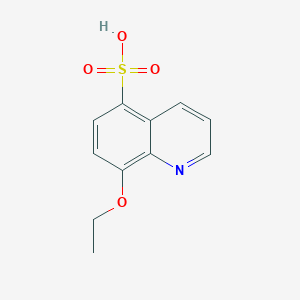

Actinoquinol, also known as oxyquinoline, is a synthetic compound recognized for its biological activity, particularly as a UVB absorber. Its significance lies in its potential applications in protecting ocular tissues from photooxidative damage caused by ultraviolet radiation. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in ocular formulations, and relevant case studies.

This compound exhibits a heterocyclic aromatic structure, characterized by alternating nitrogen and oxygen atoms within a six-membered ring. This structure facilitates its ability to absorb UVB radiation effectively. The following table summarizes key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₄S |

| Molecular Weight | 253.274 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Melting Point | >300 °C |

| CAS Number | 15301-40-3 |

This compound functions primarily by absorbing UVB light, which reduces the amount of harmful radiation reaching the internal structures of the eye. When UVB photons interact with this compound, they excite electrons to higher energy levels, thus preventing oxidative damage to ocular tissues. This mechanism is crucial in mitigating conditions such as cataracts and macular degeneration.

Efficacy in Ocular Applications

The effectiveness of this compound has been evaluated in various studies, particularly in formulations combined with hyaluronic acid. These formulations aim to enhance ocular protection against UVB-induced oxidative stress.

Case Study: this compound with Hyaluronic Acid

A notable study investigated the effects of eye drops containing this compound and hyaluronic acid on rabbit corneas subjected to UVB irradiation. The study design involved:

- Irradiation Protocol : Rabbit corneas were exposed to UVB rays (312 nm) at doses of 0.5 or 1.01 J cm⁻² over four days.

- Treatment Groups : One group received this compound-hyaluronic acid eye drops while a control group received buffered saline.

Findings :

- The application of this compound-hyaluronic acid significantly reduced oxidative damage and changes in corneal optics compared to the control group.

- Corneal thickness and hydration were measured using a pachymeter, revealing that the treatment effectively mitigated UVB-induced swelling and light absorption changes.

The results indicated that while hyaluronic acid alone provided some protection, the combination with this compound yielded superior outcomes in preserving corneal integrity post-irradiation .

Comparative Studies

Further research has compared the protective effects of this compound with other photoprotective agents. For instance, formulations incorporating p-coumaric acid and benzophenone-4 were assessed for their ability to prevent photodegradation and phototoxicity in ocular drugs. This compound demonstrated significant efficacy in reducing phototoxic effects compared to these alternatives .

特性

IUPAC Name |

8-ethoxyquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9/h3-7H,2H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMVZYRZAMBCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046521 | |

| Record name | Actinoquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-40-3 | |

| Record name | Actinoquinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actinoquinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actinoquinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actinoquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Actinoquinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTINOQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470VQE23O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Actinoquinol function as a photobase in aqueous solutions?

A1: this compound exhibits strong photobase properties when exposed to light. Upon absorbing light energy, this compound becomes capable of extracting a proton (H+) from water molecules, generating a hydroxide ion (OH−). [] This process is central to its activity in various applications.

Q2: What is the significance of the dual reaction channels observed in the reaction of this compound with succinimide?

A2: Research has identified two competing pathways in the reaction between this compound and the weak acid succinimide: []

Q3: How effective is this compound in mitigating UVB-induced corneal damage?

A3: Studies using rabbit models show this compound, particularly when combined with hyaluronic acid, can protect the cornea from UVB-induced damage. [, ] This protective effect is attributed to its antioxidant properties and its ability to reduce oxidative stress and inflammation. Applying this compound eye drops decreased corneal swelling, light absorption changes, and microscopical damage after UVB exposure. [, ]

Q4: Are there any potential applications of this compound in drug delivery systems?

A4: Research indicates that this compound can be incorporated into mucoadhesive nanoparticles composed of chitosan and hyaluronic acid. [] These nanoparticles demonstrate potential for ocular drug delivery due to their ability to adhere to the eye surface, prolonging drug release and enhancing bioavailability. The inclusion of this compound further enhances the system's antioxidant capacity, potentially benefiting the treatment of oxidative stress-related eye diseases. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。